molecular formula C10H9BrN2O2 B2707061 6-bromo-1,3-dimethylquinazoline-2,4(1H,3H)-dione CAS No. 727674-98-8

6-bromo-1,3-dimethylquinazoline-2,4(1H,3H)-dione

Cat. No. B2707061
CAS RN: 727674-98-8
M. Wt: 269.098
InChI Key: FGSNYLHKLUUNQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-bromo-1,3-dimethylquinazoline-2,4(1H,3H)-dione” is a chemical compound with the CAS Number: 727674-98-8 . It has a linear formula of C10H9BrN2O2 . The molecular weight of this compound is 269.1 .

Scientific Research Applications

Synthesis of Biologically Active Compounds

6-Bromo-1,3-dimethylquinazoline-2,4(1H,3H)-dione serves as a critical intermediate in the synthesis of various biologically active compounds. For instance, it has been used in the development of potent inhibitors for the epidermal growth factor receptor (EGFR), which are significant in cancer research due to their role in tumor growth and progression. The compound's bromo and quinazoline functionalities make it a versatile precursor in constructing complex molecules with enhanced biological activities. The synthesis processes often involve cyclization, substitution reactions, and interaction with nucleophilic reagents to yield derivatives with potential therapeutic applications (Wang et al., 2015) (Kuryazov et al., 2010).

Catalysis and Green Chemistry

Research has also focused on utilizing 6-bromo-1,3-dimethylquinazoline-2,4(1H,3H)-dione in catalytic systems to promote environmentally friendly chemical reactions. For example, it has been part of solvent-free synthesis processes, showcasing its role in sustainable chemistry practices. These studies highlight the compound's utility in facilitating efficient reactions under mild conditions, leading to high yields of desired products with minimal environmental impact (Mizuno et al., 2007).

Novel Chemical Synthesis Methods

Another aspect of research involving 6-bromo-1,3-dimethylquinazoline-2,4(1H,3H)-dione is the development of novel chemical synthesis methods. These methods aim to expand the toolkit available for chemists to produce quinazoline derivatives efficiently. The compound's reactivity has been explored in various chemical reactions, including Diels-Alder reactions, to generate new molecules with potential applications in medicinal chemistry and materials science (Gfesser et al., 2008).

Structural and Spectroscopic Studies

Structural and spectroscopic studies on 6-bromo-1,3-dimethylquinazoline-2,4(1H,3H)-dione and its derivatives have provided valuable insights into their chemical properties and potential applications. These studies often employ techniques such as X-ray crystallography, NMR spectroscopy, and quantum-mechanical modeling to elucidate the molecular structures and reaction mechanisms involved. Understanding the structural aspects of these compounds can guide the design of new materials with desired physical and chemical properties (Kesternich et al., 2013).

properties

IUPAC Name

6-bromo-1,3-dimethylquinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-12-8-4-3-6(11)5-7(8)9(14)13(2)10(12)15/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGSNYLHKLUUNQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)C(=O)N(C1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-1,3-dimethylquinazoline-2,4(1H,3H)-dione

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